Cas no 1105196-16-4 (2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one)
2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
- 2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one
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- MDL: MFCD11986532
- Inchi: 1S/C16H14ClNO2/c17-12-6-4-11(5-7-12)10-18-9-8-13-14(16(18)20)2-1-3-15(13)19/h1-7,19H,8-10H2
- InChI Key: IRYCIYCCSYPVQK-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C(O)=CC=C2)CCN1CC1=CC=C(Cl)C=C1
2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C175976-100mg |
2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2h)-one |
1105196-16-4 | 100mg |
$ 115.00 | 2022-06-01 | ||
| TRC | C175976-500mg |
2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2h)-one |
1105196-16-4 | 500mg |
$ 455.00 | 2022-06-01 | ||
| TRC | C175976-1g |
2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2h)-one |
1105196-16-4 | 1g |
$ 680.00 | 2022-06-01 | ||
| Chemenu | CM553951-100mg |
2-(4-Chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one |
1105196-16-4 | 97% | 100mg |
$*** | 2023-04-03 | |
| Chemenu | CM553951-250mg |
2-(4-Chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one |
1105196-16-4 | 97% | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM553951-1g |
2-(4-Chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one |
1105196-16-4 | 97% | 1g |
$*** | 2023-04-03 | |
| Enamine | EN300-239360-0.05g |
2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one |
1105196-16-4 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
| Enamine | EN300-239360-0.1g |
2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one |
1105196-16-4 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
| Enamine | EN300-239360-0.25g |
2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one |
1105196-16-4 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
| Enamine | EN300-239360-0.5g |
2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one |
1105196-16-4 | 95% | 0.5g |
$699.0 | 2024-06-19 |
2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one
Comprehensive Overview of 2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 1105196-16-4)
The compound 2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 1105196-16-4) is a structurally unique tetrahydroisoquinoline derivative that has garnered significant attention in pharmaceutical and biochemical research. With its chlorophenyl and hydroxy functional groups, this molecule exhibits potential applications in drug discovery, particularly in targeting central nervous system (CNS) disorders and inflammatory pathways. Researchers are increasingly exploring its structure-activity relationship (SAR) to optimize its efficacy and selectivity.
In recent years, the demand for small-molecule modulators like 2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one has surged due to their role in precision medicine. The compound’s heterocyclic core and substituent groups make it a promising candidate for enzyme inhibition and receptor binding studies. Its CAS No. 1105196-16-4 is frequently searched in academic databases, reflecting its relevance in neuropharmacology and medicinal chemistry.
One of the key long-tail keywords associated with this compound includes "synthesis of 2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one", highlighting the interest in its chemical preparation. Advanced organic synthesis techniques, such as microwave-assisted reactions and catalytic hydrogenation, are often employed to achieve high yields. Additionally, its physicochemical properties, such as logP and solubility, are critical for drug formulation.
The pharmacokinetic profile of CAS No. 1105196-16-4 is another area of active investigation. Scientists are examining its metabolic stability, bioavailability, and blood-brain barrier (BBB) penetration to assess its therapeutic potential. Given the rising prevalence of neurodegenerative diseases, this compound’s ability to modulate dopaminergic or serotonergic systems could position it as a valuable lead compound.
From an SEO perspective, queries like "biological activity of 2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one" and "CAS 1105196-16-4 suppliers" are trending, indicating commercial and academic interest. The compound’s patent landscape also reveals its inclusion in intellectual property filings related to CNS therapeutics and anti-inflammatory agents.
In conclusion, 2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one represents a multifaceted molecule with broad research applicability. Its structural complexity and functional diversity align with contemporary trends in targeted drug design, making it a subject of enduring scientific inquiry.
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